molecular formula C16H16N2O3 B1324927 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide CAS No. 952183-14-1

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide

Cat. No.: B1324927
CAS No.: 952183-14-1
M. Wt: 284.31 g/mol
InChI Key: PMKGRXVEIAIQCO-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide is a complex organic compound with a unique structure that includes a benzodioxepin ring fused to a benzenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxepin ring or the benzenecarbohydrazide moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
  • (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Uniqueness

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide is unique due to the presence of both the benzodioxepin ring and the benzenecarbohydrazide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-18-16(19)12-4-2-11(3-5-12)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10H,1,8-9,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKGRXVEIAIQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)NN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174623
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-14-1
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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